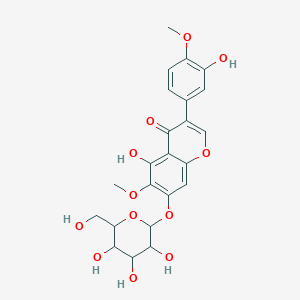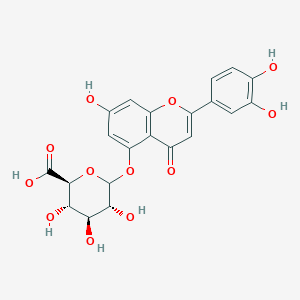
Luteolin 5-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteolin-5-glucuronide is a natural product found in Torilis arvensis with data available.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
- Metabolism in Humans and Mice : Luteolin is extensively metabolized through glucuronidation, resulting in various metabolites, including Luteolin 5-glucuronide. The metabolism process in humans and mice differs, with diglucuronide formation being time-dependent and isoform-specific. UGT1A1 preferentially generates diglucuronides, while UGT1A6 and UGT1A9 are more inclined towards monoglucuronide production (Wu et al., 2015).
- Anti-Inflammatory Effects : Metabolites of Luteolin, particularly luteolin glucuronides, are associated with anti-inflammatory effects in vitro. These metabolites, including luteolin-7-O-glucuronide, show activity against inflammatory gene expression in cells, albeit weaker than luteolin itself (Kure et al., 2016).
Tissue Distribution and Excretion
- Distribution and Excretion in Rats : Luteolin and its metabolites, including luteolin glucuronides, are rapidly absorbed in rats and extensively metabolized. The metabolites predominate in blood and tissues and are primarily excreted via bile. This extensive metabolism accounts for the low availability of unchanged luteolin (Changrui et al., 2017).
Anti-Inflammatory and Antioxidant Properties
- Effects in Macrophages : Luteolin-7-O-glucuronide (L7Gn) exhibits significant anti-inflammatory and anti-oxidative effects in lipopolysaccharide (LPS)-stimulated murine macrophages. It inhibits nitric oxide production and reduces the expression of inflammatory mediators. L7Gn also activates anti-oxidative regulators, suggesting its potential as a therapeutic agent for inflammation and oxidative stress (Cho, Park, & Cho, 2020).
- Inhibition of Inflammation-Associated Pathways : Luteolin and its derivatives, like luteolin-7-O-glucuronide, have been found to inhibit various inflammatory pathways in vitro. They target key transcription factors such as NF-κB, MAPK, and STAT3, demonstrating their potential as anti-inflammatory agents (Aziz, Kim, & Cho, 2018).
Chemopreventive Effects
- Prevention of Colon Cancer : Luteolin has shown chemopreventive effects in colon cancer models, influencing bacterial enzymes like β-glucuronidase. Its derivatives may contribute to these effects by modifying the metabolic environment in the colon (Manju & Nalini, 2007).
Antimutagenic Properties
- Eukaryotic Cell System Study : Luteolin derivatives, including luteolin-7-O-glucuronide, exhibit antimutagenic properties against various mutagen agents, suggesting their potential role in genetic stability and cancer prevention (Orhan, Gulluce, Ozkan, & Alpsoy, 2013).
Eigenschaften
CAS-Nummer |
367522-85-8 |
|---|---|
Produktname |
Luteolin 5-glucuronide |
Molekularformel |
C21H18O13 |
Molekulargewicht |
478.36 |
IUPAC-Name |
(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-4-oxochromen-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-4-13-15(11(25)6-12(31-13)7-1-2-9(23)10(24)3-7)14(5-8)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1 |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



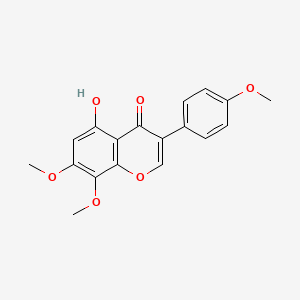

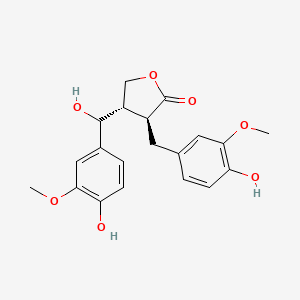
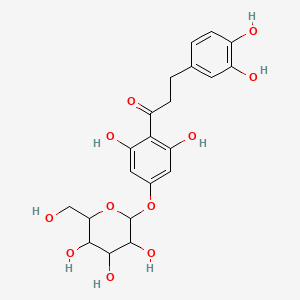
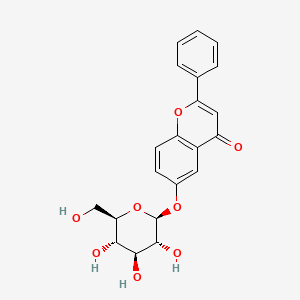
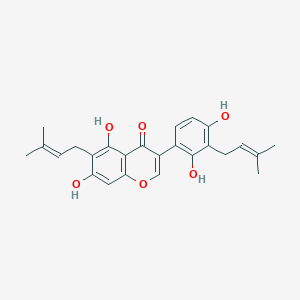
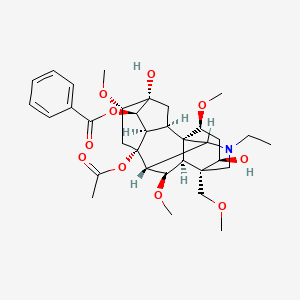
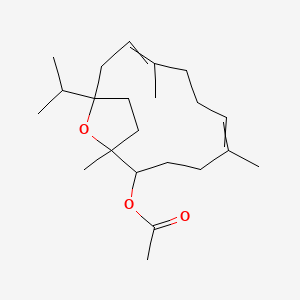
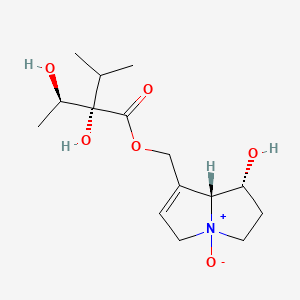
![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)
